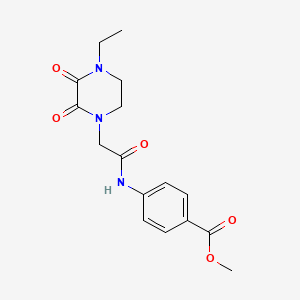

Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-3-18-8-9-19(15(22)14(18)21)10-13(20)17-12-6-4-11(5-7-12)16(23)24-2/h4-7H,3,8-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZQCHQMJBDVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound's properties may be exploited in the manufacturing of advanced materials, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Quinoline-Piperazine Hybrids (C1–C7)

Compounds C1–C7 () share a methyl benzoate scaffold connected to a piperazine ring via a quinoline-4-carbonyl group. Key differences include:

- Substituents on the Quinoline Moiety: C1–C7 bear halogen (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the phenyl ring, altering electronic properties and lipophilicity.

- Piperazine vs.

Simplified Piperazine Derivatives ()

- 3-(4-Methylpiperazin-1-yl)benzoic Acid : A simpler analogue with a methylpiperazine group directly attached to benzoic acid. The absence of the dioxopiperazine and acetamido linker reduces molecular complexity and likely decreases melting points (mp 187–190°C) compared to the target compound’s expected higher mp due to increased rigidity .

Comparison with Benzoate Esters Bearing Heterocyclic Moieties

Benz[d]isothiazole-Triazole Hybrid (4e, )

- Structure : Methyl 4-((4-((2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoate features a triazole and benzisothiazole, contrasting with the target’s dioxopiperazine.

Ureido-Linked Benzoates (4f, 4g, )

- Structure : Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl/p-tolyl)ureido)acetamido)benzoate contains a ureido group instead of dioxopiperazine.

- Synthetic Efficiency : Moderate yields (30–45%) highlight possible stability or reactivity differences compared to dioxopiperazine-based syntheses .

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties

*Estimated properties based on structural analogues.

Key Observations:

- Melting Points : The dioxopiperazine’s rigidity may elevate the target compound’s mp above 4e’s 138–140°C but below 3-(4-methylpiperazin-1-yl)benzoic acid’s 187–190°C .

- Spectral Signatures : The target’s 1H NMR would feature distinct signals for the ethyl group (δ ~1.2 ppm, triplet), dioxopiperazine protons (δ ~3.5–4.0 ppm), and acetamido NH (δ ~8.0 ppm) .

Biological Activity

Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antibiotic development. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and efficacy against various bacterial strains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- IUPAC Name : this compound

Structure Analysis

The compound features a benzoate moiety linked to a piperazine derivative, which is known for its role in enhancing antimicrobial properties. The presence of the dioxopiperazine structure contributes to its biological activity by potentially interacting with bacterial enzymes or cell membranes.

Antibacterial Properties

Recent studies have demonstrated that derivatives of 4-ethyl-2,3-dioxopiperazine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, research has shown that compounds similar to this compound can inhibit the growth of beta-lactamase producing strains, which are typically resistant to many antibiotics.

Case Study: Efficacy Against Bacterial Strains

A study published in PubMed highlighted the synthesis and antibacterial efficacy of cephalosporin derivatives containing the 4-ethyl-2,3-dioxopiperazine moiety. The findings indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These results suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antibiotic agent.

The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis. The piperazine ring may facilitate binding to penicillin-binding proteins (PBPs), disrupting normal cell wall formation and leading to cell lysis.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

- Formation of Dioxopiperazine : Reacting 4-ethylpiperazine with dicarbonyl compounds.

- Acylation Reaction : The dioxopiperazine is then acylated with methyl 4-amino benzoate.

- Purification : The final product is purified using recrystallization techniques.

Yield and Purity

In laboratory conditions, yields of up to 85% have been reported with high purity (>95%) achieved through chromatographic methods.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions:

Amide Coupling : Reacting 4-ethyl-2,3-dioxopiperazine with chloroacetyl chloride to form the acetamido intermediate.

Esterification : Linking the intermediate to methyl 4-aminobenzoate via nucleophilic acyl substitution.

Key Reagents : Sodium methoxide (for pH control), palladium on carbon (Pd/C) for hydrogenation, and m-chloroperbenzoic acid (oxidation) .

Optimization :

- Temperature : Maintain 0–5°C during amide coupling to prevent side reactions.

- Solvents : Use anhydrous dimethylformamide (DMF) for solubility and reaction efficiency.

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., δ 3.96 ppm for methyl ester protons, δ 7.40–8.01 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+Na]⁺ = 460.1055; observed 460.1044) .

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological screening methods are used to evaluate its activity?

Answer:

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .

- Enzyme Inhibition : Evaluate inhibition of proteases (e.g., dengue NS2B-NS3 protease) via fluorometric assays .

- Antioxidant Activity : DPPH radical scavenging assays to quantify free radical neutralization .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in IC₅₀ values or efficacy often arise from:

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and replicate assays in triplicate .

- Assay Conditions : Control pH (7.4 for physiological relevance) and serum content (e.g., 10% FBS vs. serum-free) .

- Compound Stability : Pre-test stability in DMSO or cell media via LC-MS to rule out degradation .

Advanced: What strategies are employed to elucidate its mechanism of action at the molecular level?

Answer:

- X-ray Crystallography : Resolve binding modes with target proteins (e.g., proteases) .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding with dioxopiperazine carbonyl groups) .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Advanced: How do structural modifications impact its bioactivity?

Answer:

Structure-Activity Relationship (SAR) Insights :

Advanced: How are synthetic yields improved for scale-up without compromising purity?

Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency (yield increases from 70% to 85%) .

- Flow Chemistry : Continuous-flow systems reduce reaction time (from 24h to 2h) and side products .

- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What computational tools aid in predicting its pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.